molecular formula C13H9NO4 B6388904 3-(3,4-Methylenedioxyphenyl)Isonicotinic acid CAS No. 1258614-60-6

3-(3,4-Methylenedioxyphenyl)Isonicotinic acid

Cat. No.: B6388904
CAS No.: 1258614-60-6
M. Wt: 243.21 g/mol
InChI Key: TZPLOTFQHJMZBZ-UHFFFAOYSA-N
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Description

3-(3,4-Methylenedioxyphenyl)Isonicotinic acid is an organic compound that combines the structural features of methylenedioxyphenyl and isonicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Methylenedioxyphenyl)Isonicotinic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Methylenedioxyphenyl)Isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylenedioxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Methylenedioxyphenyl)Isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Methylenedioxyphenyl)Isonicotinic acid involves its interaction with specific molecular targets and pathways. The methylenedioxyphenyl group may interact with enzymes or receptors, leading to various biological effects. The isonicotinic acid moiety may also contribute to its activity by targeting specific pathways involved in cellular processes.

Comparison with Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    3,4-Methylenedioxyphenylpropionic acid: Another compound containing the methylenedioxyphenyl group.

Comparison: 3-(3,4-Methylenedioxyphenyl)Isonicotinic acid is unique due to the combination of the methylenedioxyphenyl and isonicotinic acid moieties. This combination may result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the methylenedioxyphenyl group may enhance its biological activity, while the isonicotinic acid moiety may provide specific targeting capabilities.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)9-3-4-14-6-10(9)8-1-2-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLOTFQHJMZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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